molecular formula C10H10N4O2S B1476367 1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one CAS No. 2098066-31-8

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Cat. No.: B1476367
CAS No.: 2098066-31-8
M. Wt: 250.28 g/mol
InChI Key: GHBLCXROCQCWEG-UHFFFAOYSA-N
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Description

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes an azido group, an azetidine ring, and a thiophene moiety

Preparation Methods

The synthesis of 1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the azetidine ring and the thiophene moiety. The azido group is introduced through nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the azido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of 1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The thiophene moiety can interact with aromatic residues in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one can be compared with other azetidine and thiophene derivatives:

    Azetidine-1-carbonyl compounds: These compounds share the azetidine ring but differ in their substituents, affecting their reactivity and applications.

    Thiophene derivatives: Compounds with thiophene moieties are widely used in organic electronics and materials science due to their conductive properties.

    Azido compounds: The presence of the azido group makes these compounds valuable in click chemistry and bioconjugation applications.

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile platform for various chemical and biological applications .

Properties

IUPAC Name

1-[5-(3-azidoazetidine-1-carbonyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-6(15)8-2-3-9(17-8)10(16)14-4-7(5-14)12-13-11/h2-3,7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBLCXROCQCWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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